molecular formula C18H34CaN2O11 B1584808 Calcium Pantothenate, Racemic CAS No. 63409-48-3

Calcium Pantothenate, Racemic

Cat. No.: B1584808
CAS No.: 63409-48-3
M. Wt: 494.5 g/mol
InChI Key: KUKRZUPDYACRAM-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

Calcium Pantothenate, Racemic is a mixture of the calcium salts of the dextrorotatory and levorotatory isomers of pantothenic acid . The primary target of this compound is the synthesis of coenzyme-A (CoA), a universal and essential cofactor involved in a myriad of metabolic reactions .

Mode of Action

This compound interacts with its targets by providing the necessary pantothenic acid for the synthesis of CoA . CoA is required to synthesize and metabolize proteins, carbohydrates, and fats . Only the dextrorotatory (D) isomer of pantothenic acid possesses biological activity, while the levorotatory (L) form may antagonize the effects of the dextrorotatory isomer .

Biochemical Pathways

This compound affects several biochemical pathways. As a precursor for the biosynthesis of CoA, it plays a crucial role in the synthesis of phospholipids, the synthesis and degradation of fatty acids, and the operation of the tricarboxylic acid cycle .

Pharmacokinetics

The pharmacokinetics of orally administered this compound have been studied. Absorption is rapid with peak concentrations reached approximately 1-hour post-dose under fasted conditions . Exposure (AUC) increases with dose from 500 to 2000 mg with no further increase between 2000 and 5000 mg . Food delays absorption by 2 hours and increases AUC by 55% . Steady state is achieved by Day 14 with a 3.1-fold accumulation for AUC0-24 .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in the synthesis of CoA. CoA is involved in over 70 enzymatic pathways and is estimated to be involved in 4% of all biochemical reactions . This includes the synthesis and degradation of fatty acids and the operation of the tricarboxylic acid cycle .

Action Environment

This compound is more chemically stable than free Pantothenic Acid and Sodium Pantothenate, which are chemically unstable . Pantothenic Acid has been reported to be stable to heat in neutral or slightly acidic environments, but less stable under alkaline conditions .

Biochemical Analysis

Cellular Effects

Calcium Pantothenate, Racemic has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it is associated with several biological functions, and its deficiency causes metabolic and energetic disorders in humans .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It serves as a structural component of coenzyme A (CoA) and acyl carrier protein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is more chemically stable than free Pantothenic Acid and Sodium Pantothenate, which are chemically unstable . It is stable to light and oxygen but is unstable to both acid and alkali .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It is safe for all animal species and categories .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It shows a characteristic preference for interacting with Ca (II) ions, which are abundant in the extracellular media and act as secondary mediators in the activation of numerous biological functions .

Properties

CAS No.

63409-48-3

Molecular Formula

C18H34CaN2O11

Molecular Weight

494.5 g/mol

IUPAC Name

calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate;hydrate

InChI

InChI=1S/2C9H17NO5.Ca.H2O/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);;1H2/q;;+2;/p-2

InChI Key

KUKRZUPDYACRAM-UHFFFAOYSA-L

SMILES

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2]

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.O.[Ca+2]

6381-63-1
63409-48-3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

reacting the anhydrous calcium beta-alaninate with dl-pantolactone in methanol at a temperature of from about 55° to about 65° C. for from about 6 to about 9 hours and therafter cooling and filtering the reaction product and removing methanol to obtain dl-calcium pantothenate.
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Synthesis routes and methods II

Procedure details

reacting the anhydrous calcium salt of beta-alanine with dl-pantolactone to form dl-calcium pantothenate.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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